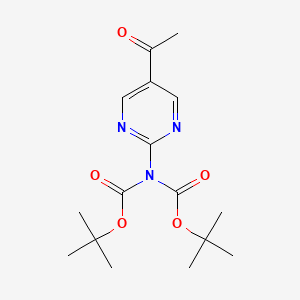
Di-tert-butyl (5-acetylpyrimidin-2-yl)iminodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: is a synthetic organic compound that belongs to the class of carbamates. These compounds are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a pyrimidine ring and tert-butyl groups, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde and a urea derivative.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamoylation: The final step involves the reaction of the pyrimidine derivative with tert-butyl chloroformate and a suitable amine to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate structure.
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)CARBAMATE: Lacks the tert-butoxycarbonyl group.
N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: Lacks the tert-butyl group.
Uniqueness
The presence of both tert-butyl and tert-butoxycarbonyl groups in TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H23N3O5 |
|---|---|
Molekulargewicht |
337.37 g/mol |
IUPAC-Name |
tert-butyl N-(5-acetylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-10(20)11-8-17-12(18-9-11)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-9H,1-7H3 |
InChI-Schlüssel |
ZLRYSVOBSFVVEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


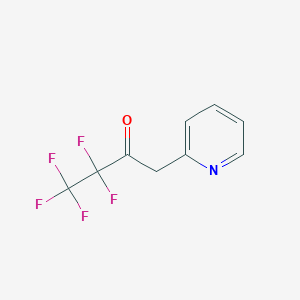
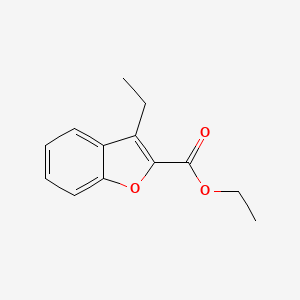


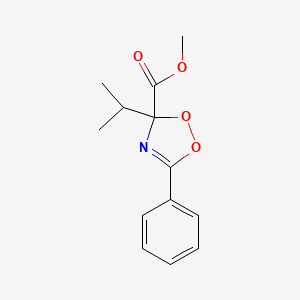
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
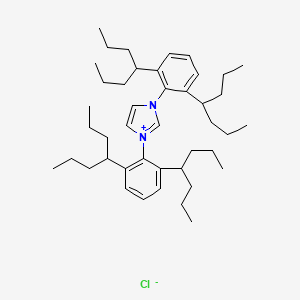
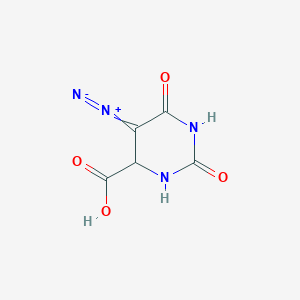

![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
